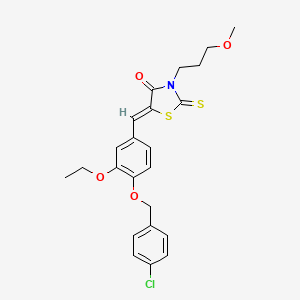

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Beschreibung

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Eigenschaften

IUPAC Name |

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClNO4S2/c1-3-28-20-13-17(7-10-19(20)29-15-16-5-8-18(24)9-6-16)14-21-22(26)25(23(30)31-21)11-4-12-27-2/h5-10,13-14H,3-4,11-12,15H2,1-2H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKECTGCKWSXWAW-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCOC)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCOC)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one typically involves the following steps:

Formation of the thiazolidinone ring: This can be achieved by reacting a suitable aldehyde with a thioamide in the presence of a base.

Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone with a benzaldehyde derivative under basic or acidic conditions.

Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding alkane.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown significant anticancer properties . Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms:

- Enzyme Inhibition : Thiazolidin-4-one derivatives can inhibit key enzymes involved in cancer progression, such as protein tyrosine kinases and carbonic anhydrases. This inhibition affects cellular signaling pathways critical for tumor growth and metastasis .

- Mechanisms of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent cell death. Additionally, these compounds may interact with DNA or inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR) .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects . Thiazolidin-4-one derivatives exhibit activity against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .

Enzyme Inhibition

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as enzyme inhibitors , particularly in the context of neurodegenerative diseases like Alzheimer's. Modifications to the thiazolidinone scaffold have led to the development of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for enhancing cholinergic function in Alzheimer's treatment .

Case Studies

- Anticancer Research : A study demonstrated that thiazolidinone derivatives could significantly inhibit cancer cell lines, showcasing their potential as multi-target agents capable of overcoming drug resistance mechanisms commonly seen in chemotherapy .

- Antimicrobial Activity : Another investigation revealed that specific thiazolidinone analogs exhibited superior antimicrobial activity compared to standard antibiotics, suggesting their utility in treating infections resistant to conventional therapies .

- Neuroprotective Effects : Research on modified thiazolidinones indicated promising results in reducing AChE activity, which could lead to improved cognitive function in animal models of Alzheimer's disease .

Wirkmechanismus

The mechanism of action of (Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: These compounds are structurally similar but contain a different core structure. They are known for their antidiabetic properties.

Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Thioamides: Compounds containing the thioamide functional group, which can exhibit similar reactivity.

Uniqueness

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties

Biologische Aktivität

The compound (Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has gained attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core, characterized by a thiazole ring fused with a carbonyl group. Its structure includes various substituents that may enhance its biological activity. The molecular formula and weight are crucial for understanding its pharmacokinetics and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₃O₃S |

| Molecular Weight | 397.88 g/mol |

| Chemical Structure Identifier | PubChem CID: 9687972 |

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A review highlighted that thiazolidin-4-one analogs demonstrate significant cytotoxic effects against several cancer cell lines, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has also been documented. Studies have shown that these compounds exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell wall synthesis or biofilm formation, which is critical in treating resistant infections .

Anti-HIV Activity

Some derivatives within the thiazolidin-4-one class have been evaluated for their anti-HIV properties. Although initial studies indicated potential interactions with HIV proteins, subsequent evaluations suggested that many derivatives exhibited cytotoxicity that overshadowed their antiviral effects, complicating their therapeutic use against HIV .

The biological activities of (Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazolidin-4-one derivatives act as enzyme inhibitors, targeting key pathways in cancer cell metabolism and bacterial growth.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a significant mechanism through which these compounds exert their anticancer effects.

- Biofilm Disruption : The inhibition of biofilm formation is crucial for antimicrobial efficacy, particularly in chronic infections where biofilms protect bacteria from conventional therapies.

Case Studies and Research Findings

- Anticancer Studies : A study reported that thiazolidin-4-one derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Efficacy : In vitro assays demonstrated that certain thiazolidin-4-one derivatives reduced biofilm formation by more than 50% at sub-MIC concentrations against S. aureus and P. aeruginosa .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and microbial resistance, suggesting a rational basis for their design as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation between a thioxothiazolidinone precursor (e.g., 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one) and a substituted benzaldehyde derivative (e.g., 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde). Key steps include:

- Base-catalyzed condensation : Use sodium hydroxide or potassium hydroxide in ethanol or methanol under reflux (60–80°C, 6–8 hours) .

- Purification : Recrystallization from DMF-acetic acid or ethanol improves purity .

- Yield optimization : Adjust molar ratios (aldehyde:thiazolidinone = 1.2:1) and monitor reaction progress via TLC .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzylidene proton (δ 7.8–8.2 ppm, Z-configuration) and methoxypropyl groups (δ 3.3–3.5 ppm) .

- FT-IR : Confirm the thioxo group (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant activity : Measure ROS scavenging via DPPH assay (IC50 calculation) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How do substituent variations (e.g., chlorobenzyl vs. methoxypropyl) influence bioactivity and selectivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) and compare bioactivity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like hemoglobin subunits or ROS-related enzymes .

- Data analysis : Correlate logP values (lipophilicity) with antimicrobial potency using linear regression .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .

- Dose-response validation : Replicate studies with purified batches (≥95% HPLC purity) to exclude impurities .

- Target validation : Use CRISPR-Cas9 knockout models to confirm enzyme inhibition (e.g., ROS pathways) .

Q. How can X-ray crystallography clarify stereochemical ambiguities in the benzylidene moiety?

- Methodological Answer :

- Crystallization : Grow single crystals via vapor diffusion (solvent: DMF/water, 1:1) .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXT for structure solution .

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate with WinGX/ORTEP (R-factor < 5%) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.